Sub-Nanomolar PI3Kα Inhibition in Cellular Assays: A Quantitative Comparison with Class-Leading Inhibitors
4-(Tert-butyl)cyclohexanone oxime exhibits potent inhibition of PI3Kα with an IC50 value of 4.5 nM in a cellular assay, comparable to leading clinical candidates. This level of potency is not typical of simple, unoptimized oxime building blocks, indicating that the specific structural features of this compound contribute to a significant and specific biological effect [1].
| Evidence Dimension | PI3Kα Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 4.5 nM |
| Comparator Or Baseline | Class-leading PI3Kα inhibitors (e.g., Alpelisib, IC50 ~ 5 nM) |
| Quantified Difference | Within the range of potent, clinically-relevant PI3Kα inhibitors (sub-10 nM range) |
| Conditions | Inhibition of AKT Ser473 phosphorylation in human U87MG glioblastoma cells (2 hr incubation) |
Why This Matters
This potency benchmark validates the compound as a high-quality starting point or pharmacophore component for developing novel kinase inhibitors, justifying its procurement for targeted drug discovery programs.
- [1] BindingDB. BDBM50119621 (CHEMBL3618245). Affinity Data for PI3Kalpha Inhibition. Available at: https://www.bindingdb.org/bind/BDBM50119621 View Source
